(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
Overview
Description
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a chemical compound with the molecular formula C12H22O6 and a molecular weight of 262.303 g/mol . It is also known by other names such as 6-[2,2-Bis(hydroxymethyl)butoxy]-6-oxohexanoic acid and hexanedioic acid, mono [2,2-bis(hydroxymethyl)butyl] ester . This compound is characterized by its unique structure, which includes both hydroxyl and carboxyl functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
The synthesis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate typically involves the esterification of adipic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate undergoes various chemical reactions due to the presence of hydroxyl and carboxyl groups. Some common reactions include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides to form ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the carboxyl group would yield primary alcohols.
Scientific Research Applications
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Mechanism of Action
The mechanism of action of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence the physical and chemical properties of the compounds it interacts with. In biological systems, it may act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, thereby influencing metabolic pathways .
Comparison with Similar Compounds
(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate can be compared with other similar compounds such as:
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
2,2-Bis(hydroxymethyl)propionic acid: A compound with similar hydroxyl and carboxyl groups, used in the synthesis of dendrimers and other polymers.
Hexanediol: A diol used as a building block in the synthesis of polyurethanes and other polymers.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
6-[2,2-bis(hydroxymethyl)butoxy]-6-oxohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-2-12(7-13,8-14)9-18-11(17)6-4-3-5-10(15)16/h13-14H,2-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYGZOOQRFNLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174565 | |
Record name | (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20563-11-5 | |
Record name | Hexanedioic acid, 1-[2,2-bis(hydroxymethyl)butyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20563-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020563115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,2-bis(hydroxymethyl)butyl] hydrogen adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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